molecular formula C12H15N3 B8603298 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine

2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine

Cat. No.: B8603298
M. Wt: 201.27 g/mol
InChI Key: AZXZYRDXGKNPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by an amino group at the 5-position and an isopropylphenyl group at the 1-position. Pyrazoles, including this compound, are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. One common method is the cyclocondensation of 4-isopropylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) and requires heating to reflux.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The isopropylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12(13)7-8-14-15/h3-9H,13H2,1-2H3

InChI Key

AZXZYRDXGKNPLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=CC=N2)N

Origin of Product

United States

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